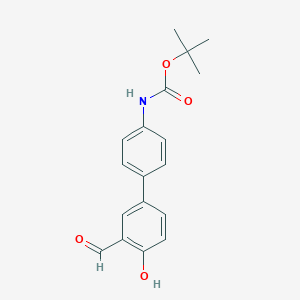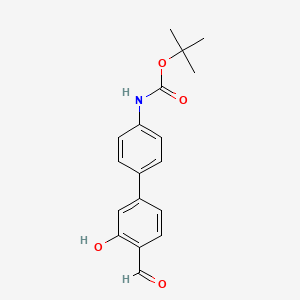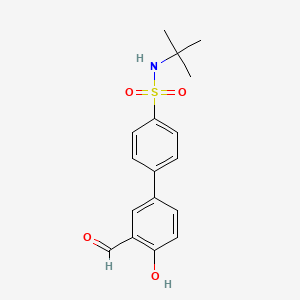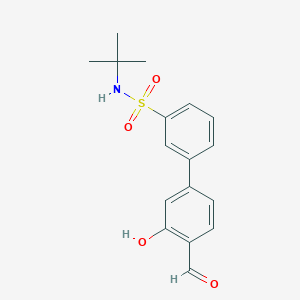![molecular formula C17H17NO4S B6379186 2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261930-61-3](/img/structure/B6379186.png)
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (2F6PPSP95) is an organic compound with a wide range of applications in scientific research. It is a derivative of phenol and is characterized by its high solubility in organic solvents, low toxicity, and good stability.
Mécanisme D'action
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins. It binds to the active site of the enzyme and prevents the conversion of arachidonic acid to prostaglandins. This inhibition of prostaglandin synthesis leads to anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, it has been shown to reduce the production of nitric oxide, which is involved in the regulation of vascular tone.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is a relatively inexpensive and easily available reagent. It is also highly soluble in organic solvents and has a low toxicity. However, it is not very stable and can decompose over time. In addition, it has a low solubility in water, which can limit its use in certain experiments.
Orientations Futures
Due to its ability to inhibit the enzyme COX-2, 2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has potential applications in the treatment of inflammatory diseases. It could also be used to study the effects of COX-2 inhibition on other diseases, such as cancer and cardiovascular disease. In addition, it could be used to develop new drugs that target COX-2. Finally, it could be used to study the effects of COX-2 inhibition on the immune system.
Méthodes De Synthèse
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can be synthesized through a two-step reaction. The first step involves the reaction of phenol with 3-(pyrrolidinylsulfonyl)benzaldehyde in the presence of pyridine in aqueous solution. This reaction yields a mixture of 2-formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol and 2-formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]benzaldehyde. The second step involves the separation of the two products by column chromatography. The resulting product has a purity of 95%.
Applications De Recherche Scientifique
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various pharmaceuticals and other organic compounds. It is also used as a reagent in the synthesis of peptides and peptidomimetics. In addition, it is used in the study of enzyme kinetics and protein-protein interactions.
Propriétés
IUPAC Name |
2-hydroxy-3-(3-pyrrolidin-1-ylsulfonylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-12-14-6-4-8-16(17(14)20)13-5-3-7-15(11-13)23(21,22)18-9-1-2-10-18/h3-8,11-12,20H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDIBWBFXXAMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC(=C3O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685388 |
Source


|
| Record name | 2-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261930-61-3 |
Source


|
| Record name | 2-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

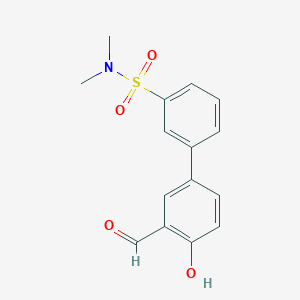

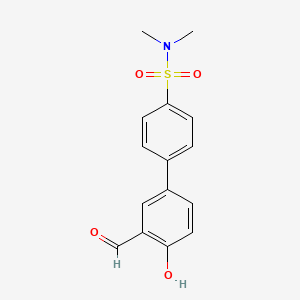

![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379135.png)
![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)

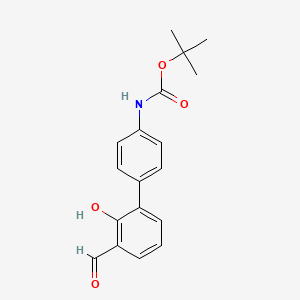
![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
